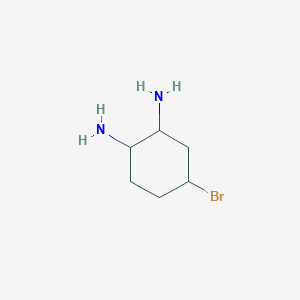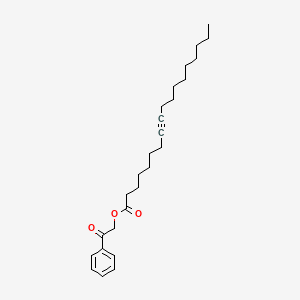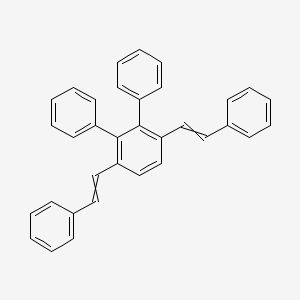![molecular formula C11H8N2O2S2 B14368770 2-[(4-Nitrophenyl)disulfanyl]pyridine CAS No. 91933-69-6](/img/structure/B14368770.png)
2-[(4-Nitrophenyl)disulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Nitrophenyl)disulfanyl]pyridine is an organic compound characterized by the presence of a pyridine ring bonded to a disulfide linkage, which is further connected to a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)disulfanyl]pyridine typically involves the formation of the disulfide bond between a pyridine derivative and a nitrophenyl derivative. One common method involves the reaction of 2-mercaptopyridine with 4-nitrobenzenesulfenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Nitrophenyl)disulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Nitrophenyl)disulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of redox biology and the development of redox-active drugs.
Industry: Used in the development of specialty chemicals and materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-[(4-Nitrophenyl)disulfanyl]pyridine exerts its effects is largely dependent on its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes. The nitrophenyl group can also participate in electron transfer reactions, further contributing to its redox activity. These properties make it a valuable compound in the study of redox biology and the development of redox-active drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Nitrophenyl)thio]pyridine: Similar structure but with a thioether linkage instead of a disulfide bond.
2-[(4-Aminophenyl)disulfanyl]pyridine: Similar structure but with an amino group instead of a nitro group.
2-[(4-Nitrophenyl)disulfanyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(4-Nitrophenyl)disulfanyl]pyridine is unique due to the combination of the pyridine ring and the nitrophenyl-disulfide linkage. This combination imparts specific electronic and redox properties that are not present in similar compounds. The presence of the nitro group also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
91933-69-6 |
|---|---|
Molekularformel |
C11H8N2O2S2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)disulfanyl]pyridine |
InChI |
InChI=1S/C11H8N2O2S2/c14-13(15)9-4-6-10(7-5-9)16-17-11-3-1-2-8-12-11/h1-8H |
InChI-Schlüssel |
APSZXPLSHXTBAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)


![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)




